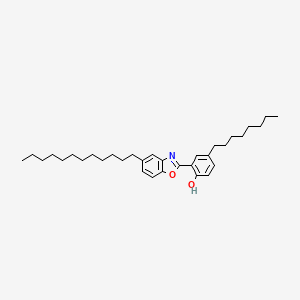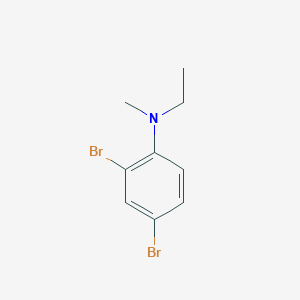
2,4-Dibromo-N-ethyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N-ethyl-N-methylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and the hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-ethyl-N-methylaniline typically involves the bromination of N-ethyl-N-methylaniline. The reaction is carried out by treating N-ethyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-ethyl-N-methylaniline is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired bromination. The product is subsequently purified through techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-N-ethyl-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives where the bromine atoms are replaced by other functional groups.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include aniline derivatives with reduced bromine content.
Applications De Recherche Scientifique
2,4-Dibromo-N-ethyl-N-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-N-ethyl-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the ethyl and methyl groups on the nitrogen atom contribute to its reactivity and binding affinity. The compound may exert its effects through pathways involving electron transfer, covalent bonding, or non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-N-methylaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,6-Dibromo-N-ethyl-N-methylaniline: Similar structure but with bromine atoms at the 2 and 6 positions.
N-Ethyl-N-methylaniline: Lacks the bromine atoms on the benzene ring.
Uniqueness
2,4-Dibromo-N-ethyl-N-methylaniline is unique due to the specific positioning of the bromine atoms and the presence of both ethyl and methyl groups on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62982-60-9 |
|---|---|
Formule moléculaire |
C9H11Br2N |
Poids moléculaire |
293.00 g/mol |
Nom IUPAC |
2,4-dibromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-3-12(2)9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3 |
Clé InChI |
FJZLRQJWFBCKAW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


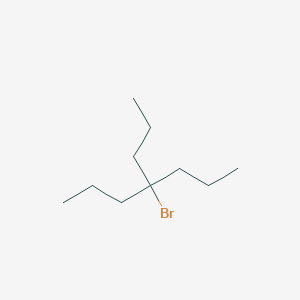
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


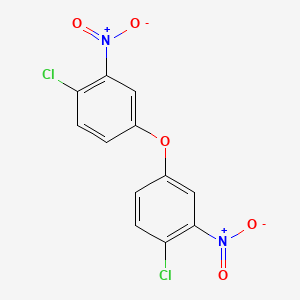

![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
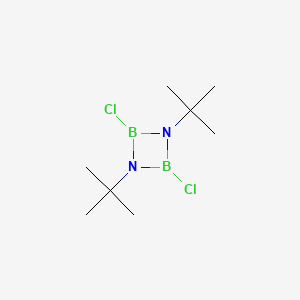
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)

